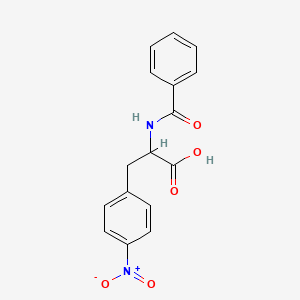

N-Benzoyl-4-nitrophenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

69935-12-2 |

|---|---|

Molecular Formula |

C16H14N2O5 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

2-benzamido-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C16H14N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-9,14H,10H2,(H,17,19)(H,20,21) |

InChI Key |

VPKNYNJAINDWNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl 4 Nitrophenylalanine and Its Structural Analogues

Chemo-Enzymatic and Biocatalytic Approaches to N-Benzoyl-4-nitrophenylalanine Derivatives

Chemo-enzymatic and biocatalytic methods offer environmentally benign and highly selective routes to this compound derivatives. These approaches leverage the catalytic power of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical methods.

Specificity of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes in Phenylalanine Derivatization

Pyridoxal 5'-phosphate (PLP) is a versatile cofactor involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. frontiersin.orgd-nb.info PLP-dependent enzymes are classified into different fold types, with the majority belonging to the α-family, which primarily catalyzes transformations at the Cα position of amino acids. researchgate.net The reaction specificity of these enzymes is dictated by the precise orientation of the substrate-coenzyme complex within the active site. d-nb.info

Several PLP-dependent enzymes, such as L-threonine transaldolase, phenylserine (B13813050) dehydratase, and various aminotransferases, have demonstrated broad substrate specificity, accepting phenylalanine derivatives with diverse substitutions on the aryl ring. osti.govresearchgate.netnih.gov This promiscuity is harnessed in biocatalytic cascades to synthesize a variety of L-phenylalanine derivatives. osti.govresearchgate.netnih.gov For instance, the de novo biosynthesis of 4-nitrophenylalanine in E. coli utilizes endogenous aminotransferases that exhibit broad specificity. biorxiv.org The native aromatic amino transferase in E. coli, TyrB, is known for its excellent stereoselectivity at the α-carbon for non-standard L-phenylalanine derivatives. biorxiv.org

The catalytic versatility of PLP-dependent enzymes stems from the ability of the PLP cofactor to stabilize reaction intermediates. frontiersin.orgd-nb.info By modulating the active site environment through protein engineering, it is possible to alter the reaction specificity of these enzymes, expanding their synthetic utility. psu.edu

One-Pot Biocatalytic Cascade Syntheses of L-Phenylalanine Derivatives

One-pot biocatalytic cascades have emerged as a powerful strategy for the efficient synthesis of L-phenylalanine derivatives, including precursors to this compound. osti.govresearchgate.netnih.gov These cascades combine multiple enzymatic reactions in a single reaction vessel, avoiding the need for isolation of intermediates and reducing waste.

A notable example is a one-pot cascade that utilizes a PLP-dependent L-threonine transaldolase, a phenylserine dehydratase, and an aminotransferase to produce a variety of L-phenylalanine derivatives from aldehydes with high yields. osti.govresearchgate.netnih.gov This system has been successfully applied to the synthesis of 18 different L-phenylalanine derivatives under mild, aqueous conditions. researchgate.net The cascade can be further enhanced by incorporating a carboxylic acid reductase module, enabling the use of less expensive carboxylic acids as starting materials. osti.govresearchgate.netnih.gov

The scalability of these biocatalytic cascades has been demonstrated through the preparative-scale synthesis of 4-formyl-L-phenylalanine, a valuable non-standard amino acid. osti.govnih.gov Furthermore, the development of artificial cascade systems using engineered microbial consortia has enabled the conversion of bio-based L-phenylalanine into other valuable chiral compounds. hep.com.cn

Nonribosomal Peptide Synthetase (NRPS) Flexibility in Analog Generation

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the biosynthesis of a wide range of structurally diverse peptides, many of which have important medicinal properties. mdpi.comnih.gov A key feature of NRPSs is their flexibility in substrate recognition, allowing for the incorporation of non-proteinogenic amino acids into peptide chains. mdpi.com

The adenylation (A) domain of each NRPS module is responsible for selecting and activating a specific amino acid. mdpi.com However, some A domains exhibit promiscuity, activating multiple structurally similar amino acids. mdpi.com This flexibility can be exploited to generate libraries of peptide analogs by feeding the NRPS with different precursor amino acids. nih.gov For example, the A domain of AmoG in the amonabactin biosynthesis pathway can activate both phenylalanine and tryptophan. mdpi.com

The modular nature of NRPSs also allows for their engineering to create novel synthetases capable of producing new peptide derivatives. acs.org By swapping or modifying domains, researchers can alter the substrate specificity of the enzyme and generate peptides with desired properties. acs.org This approach, known as combinatorial biosynthesis, has been successfully used to create new andrimid (B1212256) derivatives. nih.gov

Classical and Solid-Phase Synthetic Strategies for this compound

In addition to biocatalytic methods, classical and solid-phase synthesis approaches are widely used for the preparation of this compound and its analogs. These methods offer versatility and are well-suited for laboratory-scale synthesis.

Nitration of Phenylalanine for 4-Nitrophenylalanine Precursors

The synthesis of this compound typically begins with the nitration of phenylalanine to produce 4-nitrophenylalanine. A common method involves treating L-phenylalanine with a mixture of concentrated sulfuric acid and nitric acid. researchgate.netgoogleapis.com While this method can provide the desired product, it often leads to the formation of a mixture of ortho, meta, and para-nitro isomers, with the para isomer being the major product. googleapis.com

The reaction conditions, such as temperature and the ratio of acids, can be optimized to improve the yield of the desired 4-nitrophenylalanine. For instance, using a 2:1 volume ratio of concentrated H2SO4 to concentrated HNO3 at 0°C for 3 hours can yield up to 65.2% of L-4-nitrophenylalanine. researchgate.net Further optimization using a tubular reactor can increase the yield to 80.9% by minimizing the formation of by-products. researchgate.net Another approach involves the nitration of phenylalanine using peroxyacetyl nitrate (B79036), which also produces 4-nitrophenylalanine among other products. nih.gov

The crude 4-nitrophenylalanine is often purified by recrystallization from water. tandfonline.com The resulting 4-nitrophenylalanine can then be N-benzoylated using standard procedures, such as reaction with benzoyl chloride in the presence of a base, to yield this compound. prepchem.com

| Nitration Method | Reagents | Conditions | Yield of 4-Nitrophenylalanine | Reference |

| Mixed Acid Nitration (Batch) | Conc. H2SO4, Conc. HNO3 | 0°C, 3 h | 65.2% | researchgate.net |

| Mixed Acid Nitration (Tubular) | Conc. H2SO4, Conc. HNO3 | 50°C, 5 min | 80.9% | researchgate.net |

| Peroxyacetyl Nitrate | Peroxyacetyl Nitrate | - | - | nih.gov |

Solid-Phase Reduction Techniques for N-Benzoylphenylalanines

Solid-phase synthesis offers several advantages for the preparation of N-benzoylphenylalanines, including simplified purification and the potential for automation. nus.edu.sg One approach involves the reduction of oxazolones (azlactones) on a solid support.

Borohydride exchange resin (BER) in combination with nickel boride (Ni2B) has been successfully used for the solid-phase reduction of the exocyclic double bond of oxazolones to yield N-benzoylphenylalanines. researchgate.netlookchem.com This method provides a simple and efficient route to the desired products.

Alternatively, peptide-4-nitroanilides can be synthesized on a solid support using an Fmoc-based strategy. nih.gov In this approach, preformed Fmoc-amino acid-4-nitroanilide building blocks are attached to a resin, followed by N-terminal elongation. nih.gov Cleavage from the resin yields the desired peptide-4-nitroanilide. nih.gov

| Solid-Phase Method | Key Reagents/Support | Transformation | Product | Reference |

| Reduction of Oxazolones | Borohydride exchange resin-Ni2B | Reduction of C=C bond | N-Benzoylphenylalanines | researchgate.netlookchem.com |

| Fmoc-based Synthesis | 2-Chlorotritylchloride resin | N-terminal elongation | Peptide-4-nitroanilides | nih.gov |

Coupling Reactions and Peptide Synthesis Incorporating this compound Moieties

The incorporation of this compound into peptide chains utilizes standard peptide coupling methodologies, which involve the activation of the carboxylic acid group of one amino acid to facilitate the formation of an amide bond with the amino group of another. bachem.com Common coupling reagents are employed to achieve high yields and minimize side reactions, particularly racemization. bachem.comuniurb.it

Popular coupling reagents for both solid-phase and solution-phase synthesis include aminium/uronium salts like TBTU (2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate) and HBTU (2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate). bachem.com These reagents are favored for their ability to produce water-soluble byproducts, simplifying purification. bachem.com The presence of a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required for these coupling reactions. bachem.com In cases where there is a heightened risk of racemization, a weaker base like sym.-collidine may be used. bachem.com

Another class of effective coupling reagents are the phosphonium (B103445) salts, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its less toxic alternative, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.com Carbodiimides, including DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are also widely used, often in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions. brieflands.com

The synthesis of dipeptides containing the this compound moiety has been documented. For instance, N-(N-benzoyl-4-nitro-L-phenylalanyl)-L-tyrosine has been synthesized, demonstrating the successful coupling of N-benzoyl-4-nitro-L-phenylalanine with another amino acid. molaid.comgoogle.com The process can be carried out in both C → N and N → C directions in solution-phase peptide synthesis using an N-acyl 4-nitrobenzenesulfonamide (B188996) as a protecting group for the carboxylic acid function. rsc.org This method ensures that the absolute configuration at the chiral centers is maintained during the coupling reactions. rsc.org

Furthermore, the synthesis of peptide analogues where 4-nitrophenylalanine is incorporated at various positions has been achieved through solid-phase methodology. researchgate.net These syntheses highlight the compatibility of the 4-nitrophenylalanine residue with standard peptide synthesis protocols.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The stereochemistry of this compound is crucial for its biological activity and its application in peptide and medicinal chemistry. Therefore, methods for the enantioselective synthesis and chiral resolution of its enantiomers are of significant importance.

Enantioselective Preparation Routes

Enantiomerically enriched α-amino acid derivatives, including those of 4-nitrophenylalanine, can be prepared through various asymmetric synthesis strategies. One prominent method is the peptide-catalyzed dynamic kinetic resolution of oxazol-5(4H)-ones (azlactones). acs.org This process has been shown to be effective for producing methyl ester products with high enantiomeric ratios. acs.org

Another powerful technique is asymmetric phase-transfer catalysis. researchgate.netnih.gov This method involves the α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides using chiral phase-transfer catalysts derived from Cinchona alkaloids. researchgate.netnih.gov By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the desired unnatural α-amino acid derivative can be synthesized with high yields and excellent enantioselectivity. nih.gov For instance, using an O-allyl-N-(9-anthracenmethyl) cinchoninium bromide catalyst typically yields the (R)-α-amino acid derivatives, while its pseudoenantiomer, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide, affords the (S)-enantiomers. nih.gov

A tandem alkylation–second-order asymmetric transformation protocol has also been developed for the preparation of tailor-made phenylalanine-type α-amino acids. nih.govacs.org This method has been successfully applied to synthesize Fmoc-(R)-p-nitro-phenylalanine. nih.govacs.org

Chromatographic Methods for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and analysis of enantiomers of N-protected amino acids, including this compound. Chiral stationary phases (CSPs) are essential for achieving enantiomeric separation.

Quinine-derived chiral anion-exchange stationary phases have proven effective for the direct HPLC separation of the enantiomers of N-protected β-substituted α-amino acids. researchgate.net The choice of the N-protecting group, such as 2,4-dinitrophenyl or tert-butyloxycarbonyl, can significantly influence the chromatographic behavior and the elution order of the enantiomers. researchgate.net

Macrocyclic antibiotic-based CSPs, such as those derived from ristocetin (B1679390) A, have also been utilized for the enantioseparation of various N-derivatized amino acids. mst.edu Additionally, CHIROBIOTIC™ phases (T, T2, R, and TAG) are widely used for the chiral separation of underivatized and N-derivatized amino acids, including those with Fmoc and t-BOC protecting groups. sigmaaldrich.com

The separation of diastereomers formed by derivatizing the racemic amino acid with a chiral reagent is another common strategy. nih.gov For instance, derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate allows for the separation of the resulting diastereomers on reversed-phase columns. nih.gov

The following table summarizes some chromatographic conditions used for the separation of related chiral amino acid derivatives:

| Chiral Stationary Phase | Analyte | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Quinine-derived anion-exchanger | N-2,4-dinitrophenyl-β-methylphenylalanine | Varied eluent composition, pH, and buffer concentration | Not Specified | researchgate.net |

| Ristocetin A | N-FMOC-amino acids | Reversed-phase and polar-organic modes | Not Specified | mst.edu |

| CHIROBIOTIC™ T | N-derivatized amino acids (FMOC, t-BOC) | Polar ionic and reversed-phase modes | Not Specified | sigmaaldrich.com |

| Octadecylsilane (after derivatization) | Adrenergic agent enantiomers (derivatized with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Methanol-aqueous ammonium (B1175870) acetate | 254 nm | nih.gov |

Derivatization Strategies for Functionalized this compound Analogues

The functionalization of this compound and its analogues is a key strategy for introducing novel properties and applications, such as reporter groups for spectroscopic studies and bio-orthogonal handles for chemical biology.

Introduction of Reporter Groups and Bio-Orthogonal Handles

The introduction of reporter groups and bio-orthogonal handles into amino acids allows for the site-specific labeling and study of proteins and peptides. acs.orgnih.gov The 4-nitrophenylalanine moiety itself can act as an infrared absorption probe to sense the local polarity of its environment. researchgate.net

Bio-orthogonal handles, such as azides and alkynes, can be incorporated into phenylalanine analogues to enable specific chemical modifications within a biological system. nih.govacs.org For example, 4-azido-phenylalanine and 4-ethynyl-phenylalanine can be genetically encoded and subsequently labeled with probes via click chemistry. acs.orgacs.org Similarly, 4-formyl-L-phenylalanine serves as a bio-orthogonal handle that can be used for conjugation. biorxiv.org

The nitrile group (C≡N) is another valuable reporter group that can be introduced into phenylalanine. acs.orgnih.gov p-Cyano-phenylalanine has been used as a fluorescent and infrared probe to study protein structure, dynamics, and local environment. acs.orgnih.gov

The following table provides examples of functionalized phenylalanine analogues used as reporter groups or with bio-orthogonal handles:

| Functionalized Phenylalanine Analogue | Functionality | Application | Reference |

|---|---|---|---|

| 4-Nitrophenylalanine | Infrared absorption probe | Sensing local polarity | researchgate.net |

| 4-Azido-phenylalanine | Bio-orthogonal handle (azide) | Click chemistry, protein conjugation | acs.orgacs.org |

| 4-Formyl-L-phenylalanine | Bio-orthogonal handle (aldehyde) | Bio-orthogonal conjugation | biorxiv.org |

| p-Cyano-phenylalanine | Fluorescent and IR probe (nitrile) | Studying protein local environment and dynamics | acs.orgnih.gov |

| p-Benzoyl-L-phenylalanine | Photolabile group | Photoaffinity labeling | nih.gov |

Diversification of the N-Benzoyl and Phenylalanine Moieties

The structural diversity of this compound can be expanded by modifying both the N-benzoyl and the phenylalanine portions of the molecule.

Diversification of the N-Benzoyl Moiety:

The N-benzoyl group can be replaced with other acyl or sulfonyl groups to explore structure-activity relationships. For instance, studies have compared N-benzoyl amino acids with their isosteric N-(phenylsulfonyl) counterparts, revealing differences in their biological activities. nih.gov The introduction of substituents on the benzoyl ring can also modulate the properties of the molecule.

Diversification of the Phenylalanine Moiety:

The phenylalanine ring can be substituted with various functional groups to create a wide range of analogues. The introduction of a nitro group at the para position, as in 4-nitrophenylalanine, significantly alters the electronic properties of the aromatic ring. researchgate.net Further modifications can include the introduction of halogens, methyl, methoxy, and other groups at different positions on the phenyl ring. acs.org

For example, the synthesis of N-benzoyl-p-amino-D-phenylalanine has been reported, where the nitro group is reduced to an amino group. nih.govnih.gov This modification alters the lipophilicity and biological activity of the compound. nih.govnih.gov Additionally, replacing the phenyl ring with a cyclohexyl ring has been explored to investigate the role of aromaticity in biological interactions. nih.govnih.gov

The following table lists some examples of modifications to the N-benzoyl and phenylalanine moieties:

| Modification | Resulting Compound/Analogue | Purpose/Observation | Reference |

|---|---|---|---|

| Replacement of N-benzoyl with N-phenylsulfonyl | N-(Phenylsulfonyl)-4-nitrophenylalanine | Comparative structure-activity relationship studies | nih.gov |

| Reduction of the nitro group | N-Benzoyl-p-amino-D-phenylalanine | Alters lipophilicity and biological activity | nih.govnih.gov |

| Replacement of the phenyl ring with a cyclohexyl ring | N-Benzoyl-cyclohexylalanine | Investigates the importance of aromaticity | nih.govnih.gov |

| Introduction of other substituents on the phenyl ring | Halogenated, methylated, or methoxylated phenylalanine analogues | Creates a library of compounds with diverse properties | acs.org |

Advanced Structural and Spectroscopic Characterization of N Benzoyl 4 Nitrophenylalanine

Spectroscopic Techniques for Elucidating Molecular Architecture and Dynamics

Spectroscopic methods are indispensable for determining the structure, conformation, and dynamics of N-Benzoyl-4-nitrophenylalanine. Each technique provides unique insights into the molecule's properties.

Infrared (IR) Spectroscopy for Vibrational Analysis and Local Environment Probing

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic IR absorption bands are expected for the amide linkage, the carboxylic acid, and the nitro group. The positions of these bands can be sensitive to the local chemical environment, providing information about hydrogen bonding and solvent interactions. mpg.de

For instance, the nitro group's symmetric and asymmetric stretching vibrations are particularly useful. The asymmetric stretching band of the nitro group in related compounds has been identified as a sensitive reporter of the local environment. researchgate.net Studies on L-4-nitrophenylalanine, a closely related compound, have shown that the vibrational frequencies of its functional groups can be used to probe local environments within proteins. acs.org The introduction of the benzoyl group would further influence these vibrational modes.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300-3500 |

| C=O Stretch (Amide I) | 1630-1695 | |

| N-H Bend (Amide II) | 1510-1570 | |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1700-1725 | |

| Nitro Group | Asymmetric Stretch (NO₂) | 1500-1570 |

Note: The exact positions of these bands can vary depending on the sample's physical state (solid or solution) and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed atomic-level structure of molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, their connectivity, and the molecule's conformation.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoyl and nitrophenyl groups, as well as for the α-proton and the β-protons of the phenylalanine backbone. acs.orgacs.org The chemical shifts of these protons, particularly the α-proton, are sensitive to the molecule's conformation and the presence of intramolecular and intermolecular interactions. google.com The appearance of rotamers, or different conformations due to restricted rotation around the amide bond, can sometimes be observed in the NMR spectra of N-acyl amino acids. google.com

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for all carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the aromatic rings. google.comnih.gov These shifts are also indicative of the electronic environment and hybridization of the carbon atoms.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Benzoyl) | 7.62-7.88 | 128.39-131.09 |

| Aromatic Protons (Nitrophenyl) | 7.19-8.17 | 123.59-146.79 |

| α-Proton | 4.99-5.02 | 51.74-52.50 |

| β-Protons | 3.14-3.35 | 36.66 |

| Amide N-H | 6.12-6.47 | - |

| Carboxylic Acid O-H | Variable | 171.52 |

Note: Chemical shifts are reported for analogs in CDCl₃ and may vary based on solvent and experimental conditions. Data is compiled from similar structures reported in the literature. google.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to elucidate its structure through fragmentation analysis. nih.gov For this compound, the molecular weight can be precisely determined, confirming its elemental composition.

Under mass spectrometric conditions, the molecule will fragment in a predictable manner. Common fragmentation pathways for N-acyl amino acids include the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the side chain. frontiersin.orgdtu.dk The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the molecule. For example, a characteristic fragment would be the benzoyl cation (m/z 105). nih.gov

Table 3: Predicted Molecular Weight and Key Mass Spectrometry Fragments for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₅ |

| Exact Mass | 314.0897 |

| Key Fragment Ion | [C₇H₅O]⁺ (Benzoyl cation) |

Note: The exact fragmentation pattern can be influenced by the ionization method used (e.g., ESI, MALDI).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Related Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. rsc.org While this compound itself is a single amino acid derivative, CD spectroscopy becomes particularly relevant when it is incorporated into a peptide chain. The technique is highly sensitive to the secondary structure of peptides and proteins (e.g., α-helices, β-sheets). mdpi.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic-level structure of a molecule in the solid state. acs.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. nih.gov

This technique would reveal the preferred conformation of the molecule in the crystalline state, including the orientation of the benzoyl and nitrophenyl groups relative to each other and to the amino acid backbone. nih.gov Furthermore, X-ray crystallography provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. These interactions are crucial for understanding the physical properties of the compound and can provide insights into its behavior in biological systems.

This compound as a Spectroscopic Probe in Biological Systems

The unique spectroscopic properties of this compound and its analogs, particularly the nitro group, make it a valuable tool for studying biological systems. nih.gov The nitro group can act as an infrared probe, as its vibrational frequency is sensitive to the local environment, such as polarity and hydration. acs.orgacs.org By incorporating this unnatural amino acid into a specific site within a protein, researchers can use IR spectroscopy to monitor changes in the local environment at that site during processes like protein folding, ligand binding, or enzymatic catalysis. acs.org

Furthermore, the nitrophenyl group can act as a quencher of fluorescence. If placed in proximity to a fluorescent amino acid, such as tryptophan, changes in the distance or orientation between the two can be monitored by changes in fluorescence intensity, providing insights into protein dynamics and interactions. nih.gov The ability to genetically encode such unnatural amino acids into proteins has greatly expanded their utility as site-specific spectroscopic reporters. acs.org

Probing Local Polarity and Microenvironments within Proteins

The nitro group of 4-nitrophenylalanine (pNO2-Phe) acts as a powerful infrared (IR) probe for assessing the local environment within a protein. nih.gov The vibrational frequency of the nitro symmetric stretch (ν_sym) is highly sensitive to the polarity and hydrogen-bonding character of its surroundings. nih.govnih.gov This solvatochromic effect, where the absorption frequency shifts in response to solvent polarity, allows researchers to map the microenvironments of specific sites within a protein. nih.gov

Detailed studies have demonstrated this sensitivity by measuring the ν_sym of pNO2-Phe in a range of solvents that mimic different protein environments, from nonpolar to polar and protic. nih.gov As the polarity of the solvent increases, the nitro symmetric stretching frequency exhibits a noticeable red-shift (a shift to a lower wavenumber). This relationship provides a calibrated scale to interpret the frequencies observed when the probe is incorporated into a protein. nih.gov

A key application of this technique was demonstrated by incorporating pNO2-Phe into two distinct locations within the superfolder green fluorescent protein (sfGFP): a solvent-exposed surface position and a partially buried position. nih.gov Using a combination of isotopic labeling (¹⁵NO₂) and difference FTIR spectroscopy, the nitro symmetric stretching frequency could be precisely measured at each site. nih.gov The probe at the partially buried site showed a significant red-shift of 7.7 cm⁻¹ compared to the solvent-exposed site. nih.gov This shift indicated that the buried position has a more nonpolar character than the aqueous environment at the protein's surface, illustrating the probe's effectiveness in reporting on local protein environments. nih.gov

Table 1: Solvent-Dependent Nitro Symmetric Stretching Frequencies for N-acetyl-L-4-nitrophenylalanineamide

This table displays the symmetric stretching frequency of the nitro group in a model compound, N-acetyl-L-4-nitrophenylalanineamide, across various solvents, demonstrating its sensitivity to the local environment.

| Solvent | Dielectric Constant (ε) | Nitro Symmetric Stretch (¹⁴NO₂) ν_sym (cm⁻¹) |

| 1,4-Dioxane | 2.2 | 1351.4 |

| Chloroform | 4.8 | 1349.9 |

| Tetrahydrofuran | 7.5 | 1349.8 |

| Acetonitrile | 36.6 | 1347.5 |

| Dimethyl Sulfoxide | 47.2 | 1346.5 |

| Methanol | 32.7 | 1345.5 |

| Water (D₂O) | 78.5 | 1343.4 |

Data sourced from Smith et al., J. Phys. Chem. B, 2011. nih.gov

Elucidation of Protein Conformational Changes and Dynamics

Beyond mapping static microenvironments, vibrational probes like this compound are instrumental in elucidating the complex conformational changes and dynamics that govern protein function. nih.govnih.gov Time-resolved vibrational spectroscopy, particularly two-dimensional infrared (2D-IR) spectroscopy, can track these structural fluctuations on their natural femtosecond-to-picosecond timescales. nih.govmdpi.com

2D-IR spectroscopy is a sophisticated technique that uses a sequence of ultrafast infrared laser pulses to excite vibrational modes within a molecule and monitor their evolution. mdpi.comaps.org The resulting 2D spectrum plots the absorption frequency against the emission frequency, revealing a landscape of diagonal peaks and cross-peaks. mdpi.com

Diagonal Peaks: The shape and evolution of diagonal peaks provide information about how the local environment around a vibrational probe fluctuates over time, a process known as spectral diffusion. aps.org

Cross-Peaks: The presence and characteristics of cross-peaks are particularly valuable as they directly indicate vibrational coupling between different modes. mdpi.comaps.org This coupling is highly sensitive to the three-dimensional structure and orientation of the coupled groups, making it a precise ruler for molecular conformation. mdpi.com

When a probe like 4-nitrophenylalanine is incorporated into a protein, its nitro stretch can couple to other vibrations, either within the probe itself or to nearby backbone amide modes or other probes. nih.govmdpi.com As the protein undergoes conformational changes—such as during substrate binding, folding, or catalysis—the distances and orientations between these coupled groups change. pitt.edu These structural rearrangements manifest as changes in the 2D-IR spectrum, such as shifts in peak positions or alterations in the intensity and shape of cross-peaks. aps.org By monitoring these spectral changes over time, researchers can construct a detailed picture of the protein's dynamic behavior, revealing the pathways and timescales of its functional motions. mdpi.comaps.org

Table 2: Spectroscopic Techniques for Studying Protein Dynamics

This table outlines key spectroscopic methods and the type of information they provide for elucidating protein dynamics, for which probes like this compound are suitable.

| Technique | Timescale | Information Gleaned | Relevant Spectral Feature |

| Difference FTIR | Milliseconds to seconds | Static environmental differences (polarity, H-bonding) between states. nih.gov | Shift in vibrational frequency (e.g., ν_sym of -NO₂). nih.gov |

| Time-Resolved IR | Picoseconds to milliseconds | Kinetics of structural changes following a trigger (e.g., light-induced change). nih.gov | Transient absorption changes at specific vibrational frequencies. |

| 2D-IR Spectroscopy | Femtoseconds to picoseconds | Ultrafast structural fluctuations, conformational heterogeneity, and vibrational coupling. mdpi.comaps.org | Cross-peak intensity and shape, diagonal peak elongation. mdpi.comaps.org |

Molecular Interactions and Mechanistic Investigations of N Benzoyl 4 Nitrophenylalanine

Biochemical Interactions and Enzyme Activity Modulation

N-Benzoyl-4-nitrophenylalanine and its related structures serve as important tools for investigating enzyme mechanisms, substrate specificity, and molecular recognition. The distinct chemical moieties of the compound—the N-benzoyl group and the nitro-substituted phenyl ring—dictate its interactions with biological macromolecules.

Mechanistic Basis of Enzyme Inhibition and Activation

The structural components of this compound contribute to its ability to modulate enzyme activity, primarily through inhibition. The N-benzoyl-L-phenylalanine component, for instance, is a known competitive inhibitor of the metalloenzyme carboxypeptidase A. nih.gov It competes with peptide substrates by binding to the S(1)-S(2) site of the enzyme. nih.gov The mechanism involves the inhibitor occupying the active site, thereby preventing the substrate from binding and being hydrolyzed.

While direct mechanistic studies on this compound are specific, research on related compounds provides significant insights. For example, a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which share a benzoyl-amino feature, have been shown to be potent inhibitors of aldose reductase (ALR2). nih.gov Multiple inhibition analyses suggest that their enhanced inhibitory activity results from interactions with several sites on the enzyme, not just the primary active site. nih.gov

Furthermore, the introduction of a nitro group onto the phenylalanine ring can influence enzyme-ligand interactions. In terpene cyclases, replacing a key tryptophan with p-nitrophenylalanine affects the cation−π interactions that are crucial for the catalytic mechanism, demonstrating that the electron-withdrawing nature of the nitro group can alter product distribution. nih.gov Similarly, in a nitroreductase, substituting a phenylalanine with p-nitrophenylalanine led to a more than twofold increase in catalytic efficiency, indicating a direct influence on the enzyme's activity. rug.nl These findings suggest that the 4-nitro group in this compound would significantly impact its binding orientation and inhibitory potential through electronic and steric effects within an enzyme's active site.

Substrate Specificity and Promiscuity Analysis in Biocatalysis

The utility of this compound and its analogues extends to their use as substrates in various enzymatic assays, which helps in understanding enzyme specificity and promiscuity. The N-benzoyl group is a recognition element for certain enzymes. For example, N-benzoyl-β-phenylalanine derivatives are used as substrates to study the biocatalysis of phenylalanine aminomutase (PAM). msu.edu Similarly, N-α-benzoyl-DL-arginine 4-nitroanilide serves as a common chromogenic substrate for proteases like trypsin and chymotrypsin, where the cleavage of the anilide bond releases the colored p-nitroaniline group, allowing for easy measurement of enzyme activity. biosynth.comsigmaaldrich.com

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, has been explored using amino acids like 4-nitrophenylalanine. An evolved aminoacyl-tRNA synthetase (pCNF-RS), for instance, demonstrates polyspecificity by accepting p-nitrophenylalanine (pNO2F) among other unnatural amino acids as substrates for incorporation into proteins. nih.govacs.org This highlights that the biosynthetic machinery can be engineered to recognize and utilize phenylalanine derivatives with modifications like the nitro group. The de novo biosynthesis of 4-nitrophenylalanine in E. coli leverages the broad specificity of endogenous aminotransferases, further supporting the idea that the cellular machinery can accommodate such modified substrates. biorxiv.org

These studies collectively indicate that the combination of the N-benzoyl cap and the 4-nitro substitution in this compound makes it a specific probe for enzymes that recognize aromatic and acylated amino acids, while also being a potential substrate for promiscuous enzymes in various biocatalytic applications.

Molecular Recognition and Binding Affinity Studies with Target Enzymes or Receptors

Molecular recognition studies quantify the binding affinity between a ligand and its target, providing insights into the forces driving the interaction. The structural components of this compound have been studied in various systems to understand their contribution to binding.

A study investigating the binding of phenylalanine derivatives to the human capillary morphogenesis gene 2 (CMG2) receptor, a key component in anthrax toxin entry, provided quantitative data on the impact of different substitutions. researchgate.net While the parent peptide had a dissociation constant (Kd) of 31.0 ± 2.9 µM, the introduction of a 4-nitro group, as in 4-nitrophenylalanine, had a minimal effect on binding affinity (Kd = 36.2 ± 5.5 μM). researchgate.net In stark contrast, replacing the phenylalanine with 4-benzoyl-phenylalanine led to a complete loss of binding, indicating that the bulky benzoyl group creates a steric hindrance that prevents effective recognition by the CMG2 receptor pocket. researchgate.net

In another study focusing on the secretin receptor, the substitution of natural amino acids with unnatural ones was explored. nih.gov Replacing an acidic aspartate residue with the similarly acidic p-nitrophenylalanine was found to be four times better tolerated in terms of biological activity than replacing it with 4-benzoyl-phenylalanine (Bpa), again suggesting that the benzoyl group can be disruptive to binding in certain receptor contexts. nih.gov

The binding site for N-benzoyl-L-phenylalanine on carboxypeptidase A has been identified through X-ray crystallography as the S(1)-S(2) site, distinct from the binding site of other inhibitors like indole-3-acetic acid. nih.gov This specificity in molecular recognition allows these inhibitors to bind simultaneously, with the binding of one even facilitating the binding of the other. nih.gov

Binding Affinity of Phenylalanine Derivatives to CMG2 Receptor

| Compound | Dissociation Constant (Kd) in µM | Effect on Binding |

|---|---|---|

| D-phenylalanine analogue | 31.0 ± 2.9 | Baseline |

| 4-nitrophenylalanine analogue | 36.2 ± 5.5 | Little effect |

| 4-benzoyl-phenylalanine analogue | No binding observed | Complete loss of binding |

| Tyrosine analogue | 91.9 ± 9.5 | 3-fold reduction |

| 4-chlorophenylalanine analogue | 14.0 ± 3.2 | 2-fold improvement |

Data sourced from MST analysis of CLRFT analogues binding to CMG2 38-218. researchgate.net

Supramolecular Assembly and Self-Organization of this compound Derivatives

Derivatives of this compound are capable of self-assembling into complex, ordered supramolecular structures such as hydrogels. This process is governed by a delicate balance of non-covalent interactions.

Factors Influencing Hierarchical Assembly and Crystallization

The self-organization of this compound derivatives into higher-order structures is driven by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net The introduction of a nitro group to the phenylalanine ring has a significant impact on this assembly process. researchgate.netresearchgate.net Studies have shown that 4-nitrophenylalanine is a more efficient gelator than phenylalanine itself, a property attributed to the strong electronic influence of the nitro group which modifies the aromatic interactions. researchgate.netresearchgate.net

For N-(4-Nitrobenzoyl)-Phe, single-crystal X-ray diffraction has revealed that the self-assembly into a hydrogel is driven by these non-covalent forces. researchgate.net The process is often hierarchical, beginning with the formation of primary structures like nanofibers, which then entangle to form the macroscopic gel network. In some systems, such as those involving Fmoc-p-nitrophenylalanine, these initial fibrils can further organize and transition into more ordered crystalline microtubes over time. acs.orgresearchgate.net

The N-terminal modifying group plays a crucial role. While the fluorenylmethyloxycarbonyl (Fmoc) group is a common and effective promoter of self-assembly in phenylalanine derivatives, the N-benzoyl group in this compound would similarly contribute to the aromatic π-π stacking and hydrophobic forces that are essential for the initial stages of fibril formation and subsequent hydrogelation.

Anion Effects on Supramolecular Properties

For charged derivatives of this compound, the surrounding ionic environment, particularly the type of anions present, can profoundly influence their supramolecular assembly. nih.govnih.gov Studies on cationic Fmoc-phenylalanine derivatives show that anions play a critical role in screening the electrostatic repulsion between the positively charged molecules, which is a prerequisite for self-assembly to occur. nih.govacs.org

The specific identity of the anion, as categorized by the Hofmeister series, can dictate the morphology and mechanical properties of the resulting hydrogel. nih.gov The Hofmeister series ranks ions based on their ability to structure water, from kosmotropic (water-structuring) to chaotropic (water-disrupting). nih.gov Research has demonstrated that kosmotropic anions like sulfate (B86663) or hydrogen phosphate (B84403) tend to promote the formation of stronger hydrogels with more defined, elongated fibrillar structures. nih.govacs.org In contrast, chaotropic anions such as perchlorate (B79767) or thiocyanate (B1210189) often lead to the formation of weaker gels composed of more disordered or spherical aggregates. researchgate.netnih.gov This anion-dependent polymorphism highlights the complex interplay between the gelator molecule and its environment, which ultimately determines the final properties of the supramolecular material. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of the this compound Scaffold

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the secondary amide, the carboxylic acid, and the nitro-substituted aromatic ring. This structure allows for a variety of chemical transformations, making it a versatile building block in synthetic chemistry. Investigations into its reactivity have elucidated specific pathways for derivatization and have also shed light on its stability under different environmental conditions.

Reaction Mechanisms and Kinetics of Derivatization

The derivatization of this compound primarily involves reactions at the carboxylic acid terminus, the amide bond, or transformations involving the nitro group. These reactions are fundamental in peptide synthesis and the creation of novel chemical entities.

The carboxylic acid group can be readily activated to form esters, amides, or other acyl derivatives. For instance, the synthesis of related compounds often involves esterification using reagents like methanol-thionyl chloride. psu.edu The kinetics of such derivatizations are influenced by factors including the solvent, temperature, and the presence of catalysts. A key intermediate in the derivatization of N-acylated amino acids is the oxazol-5(4H)-one, or azlactone. N-Benzoyl-L-(4-nitro)phenylalanine can be converted to its corresponding oxazolone (B7731731), which is a highly reactive intermediate. acs.org The anomalously acidic α-proton of the oxazolone (pKa ≈ 9) facilitates its dynamic kinetic resolution (DKR), an important method for producing enantiomerically enriched α-amino acid derivatives. acs.org

The DKR of oxazolones derived from this compound can be catalyzed by various agents, including peptides. acs.org The mechanism of this peptide-catalyzed process involves the preferential reaction of the catalyst with one enantiomer of the oxazolone. acs.org The rate and enantioselectivity of these reactions are highly dependent on the structure of both the substrate and the catalyst, as well as the reaction conditions. acs.org For example, tetrapeptides have been shown to effectively catalyze the methanolytic DKR of oxazolones, yielding methyl ester products with high enantiomeric ratios. acs.org

Another significant transformation pathway is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). psu.edugoogle.com The resulting N-benzoyl-4-aminophenylalanine is a key intermediate for further functionalization, such as the introduction of isothiocyanate groups or coupling with other molecules. psu.edu

The table below summarizes key derivatization reactions involving the this compound scaffold or its close analogs.

| Starting Material | Reagent(s) | Product | Reaction Type | Source |

| N-Benzoyl-L-(4-nitro)phenylalanine | Acetic Anhydride | 2-phenyl-4-(4-nitrobenzyl)oxazol-5(4H)-one | Cyclization / Azlactone formation | acs.org |

| Oxazolone of this compound | Methanol, Peptide Catalyst | This compound methyl ester | Dynamic Kinetic Resolution / Esterification | acs.org |

| Fmoc-L-p-nitrophenylalanine | Dioxane, 10% Pd-C, H₂ | Fmoc-L-p-aminophenylalanine | Catalytic Hydrogenation | psu.edu |

| (S)-N-Acetyl-4-Nitrophenylalanine methyl ester | Ethyl acetate, 10% w/w Pd/C, H₂ | (S)-N-Acetyl-4-Aminophenylalanine methyl ester | Catalytic Hydrogenation | google.com |

This table is interactive. Click on the headers to sort the data.

It has been noted that during peptide synthesis, the cyclization and cleavage of thiazolinone intermediates can be a source of racemization. psu.edu Understanding the mechanisms of such side reactions is crucial for developing strategies to maintain the chiral purity of the final products. psu.edu

Stability and Degradation Pathways under Various Conditions

The stability of this compound is a critical consideration, particularly when it is incorporated into larger molecules like peptides or used as a pharmaceutical intermediate. Its degradation can be initiated by various factors, including pH, temperature, light, and enzymatic action.

General stability testing of active pharmaceutical ingredients (APIs) often involves stress tests that can result in a 5 to 30% loss of the compound, helping to identify potential degradation products and pathways. nih.gov For peptide-based molecules, stability in liquid formulations and biological media like serum is a significant concern. google.com

The nitroaromatic moiety is a key feature influencing the compound's stability. Aromatic nitro groups are recognized as structural alerts for potential genotoxicity, as they can interact with DNA. nih.govfrontiersin.org Indeed, related benzene (B151609) derivatives such as (S)-4-nitrophenylalanine hydrate (B1144303) have been found to undergo DNA-damaging reactions. nih.govfrontiersin.org

Potential degradation pathways for the this compound scaffold include:

Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoyl protecting group and yielding 4-nitrophenylalanine.

Photodegradation: Nitrobenzyl derivatives can undergo photochemical reactions. acs.org The photochemistry of p-nitrophenylalanine has been studied, and mechanisms like photodecarboxylation could represent a potential degradation route under light exposure. acs.org

Oxidative Degradation: The phenylalanine ring, while relatively stable, can be damaged by potent oxidizing species. For example, the nitrate (B79036) radical (NO₃•) can attack the aromatic ring to form nitrated derivatives, which could serve as markers for oxidative damage. acs.org

Enzymatic Degradation: In biological systems, peptidases could potentially cleave the peptide bond. Furthermore, the core structure of phenylalanine can be subject to anaerobic degradation pathways involving transamination and decarboxylation. researchgate.net

Physical Instability: Beyond chemical degradation, physical changes such as transitions in polymorphic form can occur during stability tests. nih.gov

The table below outlines various conditions and their potential impact on the stability of the this compound scaffold.

| Condition | Potential Degradation Pathway | Resulting Products/Effects | Source |

| Acidic/Basic pH | Amide Bond Hydrolysis | 4-Nitrophenylalanine, Benzoic acid | Inferred |

| Light Exposure | Photochemical Reactions (e.g., Photodecarboxylation) | Decarboxylated derivatives | acs.org |

| Oxidative Stress (e.g., NO₃•) | Ring Oxidation and Nitration | Nitrated derivatives (e.g., β-nitrooxyphenylalanine) | acs.org |

| Biological Media (e.g., serum) | Enzymatic Cleavage | Cleavage of peptide bonds | google.com |

| Anaerobic Conditions | Transamination, Decarboxylation | Phenylacetate derivatives (by analogy) | researchgate.net |

| General Stress Testing | Multiple Pathways | Various degradation products, potential for DNA-damaging species | nih.govfrontiersin.org |

This table is interactive. Click on the headers to sort the data.

The monitoring of degradation products, including volatile compounds, is crucial for a complete understanding of the stability profile of this compound. nih.govfrontiersin.org Modern analytical techniques are essential for identifying and quantifying these products to ensure the quality and safety of any application in which this compound is used. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling of N Benzoyl 4 Nitrophenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are utilized to elucidate the electronic structure and predict the reactivity of N-Benzoyl-4-nitrophenylalanine. rsc.orgresearchgate.net These methods can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's behavior. rsc.org

Studies on structurally related molecules like phenylalanine and its derivatives demonstrate that substitutions on the phenyl ring significantly alter molecular-level properties such as the dipole moment and electronic characteristics. rsc.org For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the benzoyl group are expected to have a profound impact on its electronic landscape. DFT calculations can simulate the theoretical structure and predict key quantum chemical parameters. researchgate.net For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability; a smaller HOMO-LUMO energy gap suggests higher reactivity. rsc.org

Systematic studies on the acylation of L-phenylalanine to form such derivatives have been supported by computational methods to confirm the resulting structure. researchgate.net These calculations are crucial for understanding reaction mechanisms and predicting the most likely sites for chemical reactions.

| Property | Phenylalanine | 4-Nitrophenylalanine | Significance |

| HOMO-LUMO Gap | Higher | Lower | Indicates increased reactivity for the nitro-substituted compound. rsc.org |

| Dipole Moment | Lower | Higher | Reflects increased polarity due to the nitro group. rsc.org |

| Aromaticity | Standard | Altered | The electron-withdrawing nitro group can influence the aromatic character of the phenyl ring. rsc.org |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with the surrounding environment, such as a solvent. mdpi.comaps.org For this compound, MD simulations can map its conformational landscape, revealing the most stable three-dimensional structures and the energy barriers between them.

Studies on analogous molecules, such as para-(benzoyl)-phenylalanine and other benzoyl derivatives, have employed MD simulations to assess the stability of ligand-protein complexes. mdpi.comnih.gov Trajectory analyses from these simulations, often evaluated by calculating the root-mean-square deviation (RMSD), can confirm that the molecule maintains a stable conformation within a binding site over time. mdpi.comnih.gov

Furthermore, MD simulations are crucial for understanding solvation effects. The interaction of this compound with water molecules or other solvents influences its conformation and availability for binding to a target. researchgate.net Research combining spectroscopic techniques with MD calculations on peptides containing 4-nitrophenylalanine has shown that such simulations can accurately model the peptide's helical structure and its behavior in different environments. researchgate.net These simulations help interpret experimental data by providing a dynamic, atom-level picture of the molecule's behavior in solution. researchgate.net

Ligand Docking and Structure-Activity Relationship (SAR) Studies

Ligand docking and Structure-Activity Relationship (SAR) studies are fundamental computational approaches in drug discovery. nih.govnih.gov They are used to predict how a molecule like this compound binds to a biological target and to guide the design of more potent and selective analogues.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrjptonline.org This technique is used to identify potential binding sites and elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. mdpi.commdpi.com

For this compound and related compounds, these studies have provided critical insights. For example, research on the interaction of N-benzoyl-D-phenylalanine and its p-nitro substituted analogue with the sulphonylurea receptor showed that the introduction of the nitro group significantly lowered both the binding affinity and potency. nih.gov This suggests that while the molecule can bind, the specific interactions are altered by the substitution. Photoaffinity labeling experiments, using photolabile derivatives like p-benzoyl-L-phenylalanine (Bpa) and nitrophenylalanine, have been instrumental in physically mapping the binding sites on receptors, such as the cholecystokinin (B1591339) receptors, providing experimental validation for computational models. plos.orgnih.gov

Table 2: Interaction Data for N-acylphenylalanine Analogues with the Sulphonylurea Receptor Source: Adapted from research findings on N-benzoyl-D-phenylalanine and its p-nitro analogue. nih.gov

| Compound | Lipophilicity (logD) | Binding Affinity (KD, µM) | KATP-channel Inhibition (EC50, µM) |

| N-benzoyl-D-phenylalanine (NBDP) | 2.00 | 11 | 2-4 |

| N-benzoyl-p-nitro-D-phenylalanine | 1.96 | > 300 | > 300 |

Rational design uses the insights gained from docking and SAR studies to purposefully engineer new molecules with improved properties. nih.gov By understanding how this compound interacts with its target, researchers can computationally explore modifications to its structure to enhance binding affinity or other desired effects.

The comparative study of N-benzoyl-D-phenylalanine and its p-nitro derivative is a clear example of how a single chemical modification, guided by SAR, dramatically modulates biological activity. nih.gov The more than 30-fold decrease in affinity and potency upon addition of the nitro group provides a crucial data point for designing other analogues. nih.gov Computational models allow for the in-silico screening of numerous virtual analogues, where modifications can be made to the benzoyl ring, the nitro group position, or the phenylalanine backbone. This virtual screening process can predict which changes are likely to be beneficial, thereby prioritizing the synthesis of the most promising compounds and making the design process more efficient. nih.govnih.gov Studies on other molecular scaffolds have shown that this approach, combining high-throughput screening with medicinal chemistry optimization, can lead to potent and specific inhibitors. nih.gov

Computational Analysis of Spectroscopic Signatures and Environmental Sensitivity

The nitro group in this compound makes it a particularly interesting subject for spectroscopic analysis, as the vibrational frequencies of this group are sensitive to the local molecular environment. nih.govacs.org Computational methods can predict and analyze these spectroscopic signatures, correlating them with experimental data to probe the molecule's surroundings.

L-4-nitrophenylalanine has been developed as an infrared (IR) probe. acs.org The symmetric stretching frequency of the nitro group (–NO2) is sensitive to the polarity and hydrogen-bonding capability of its environment. researchgate.netnih.gov For example, the stretching frequency shifts depending on whether the molecule is in a polar solvent like water or a less polar environment, such as the interior of a protein. nih.govacs.org This property allows the amino acid to act as a site-specific reporter on local conditions within a biomolecule. nih.gov

Computational analysis, using methods like DFT, can calculate these vibrational frequencies. mjcce.org.mk These theoretical calculations help in assigning the bands observed in experimental IR spectra. Studies have shown that the strong IR absorption of the NO2 stretching bands and their coupling to other vibrational modes make nitrophenylalanine a sensitive monitor for energy transfer within a molecule. acs.org The fluorescence of molecules containing such environmentally sensitive probes can also be affected by the local environment, with changes in emission wavelength and intensity reflecting changes in polarity. nih.govmdpi.com

Table 3: Spectroscopic Properties of the 4-Nitrophenylalanine Probe Source: Based on findings from spectroscopic and computational studies. nih.govacs.orgacs.org

| Spectroscopic Feature | Property | Environmental Sensitivity |

| IR Absorption (Nitro Symmetric Stretch) | Sensitive to local polarity and electrostatics. | The frequency red-shifts (moves to a lower wavenumber) as the environment becomes less polar or more buried within a protein. acs.org |

| Vibrational Coupling | The NO2 modes are strongly coupled to other vibrational modes in the molecule. | Allows it to be a sensitive reporter of energy redistribution within the structure. acs.org |

| Fluorescence | Potential for environment-sensitive fluorescence. | Emission intensity and wavelength can change with solvent polarity. nih.gov |

Emerging Research Directions and Non Clinical Applications of N Benzoyl 4 Nitrophenylalanine

Development of Novel Biochemical Reagents and Assays for Metabolic Pathway Studies

The unique structure of N-Benzoyl-4-nitrophenylalanine makes it a candidate for the development of specialized biochemical reagents. While direct applications in metabolic pathway studies are still an emerging area, the 4-nitrophenylalanine moiety is a known component in custom peptide synthesis for creating probes. nbinno.com Peptides incorporating 4-nitrophenylalanine can function as infrared (IR) probes to monitor conformational changes and secondary structures, providing insight into peptide behavior under various conditions. nbinno.com

Furthermore, the 4-nitrophenylalanine component can act as an effective quencher in Förster Resonance Energy Transfer (FRET) pairs. nbinno.com When strategically placed within a peptide sequence alongside a donor fluorophore, it allows for the creation of sensitive biosensors. These sensors can be used to quantify molecular interactions, such as protein-DNA binding, by measuring changes in FRET efficiency that correspond to distance changes between the donor and the quencher. nbinno.com This principle can be extended to design assays for monitoring enzyme activity or the flux of specific metabolic pathways where such molecular interactions are key.

Strategic Incorporation into Peptides and Proteins for Biocatalysis and Structural Biology

The site-specific incorporation of noncanonical amino acids into proteins is a powerful strategy to introduce novel functions and probes into biological systems. nih.gov This technique, known as genetic code expansion, allows for the precise replacement of a canonical amino acid with an unnatural one, such as this compound, enabling detailed studies in biocatalysis and structural biology. nih.govnih.gov

Genetic code expansion is a versatile methodology for incorporating ncAAs at specific sites within a protein's sequence. researchgate.net This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber stop codon UAG) and inserts the desired ncAA instead of terminating translation. researchgate.net This technique provides a powerful tool for site-directed spin labeling (SDSL) in combination with electron paramagnetic resonance (EPR) spectroscopy to study protein structure, dynamics, and interactions. d-nb.inforesearchgate.net

The incorporation of ncAAs with unique chemical handles, such as the functionalities present in this compound, offers excellent chemoselectivity for labeling, which is a significant advantage for experiments in complex biological environments like living cells. researchgate.net For instance, the benzoyl group is structurally related to p-benzoyl-l-phenylalanine (pBpa), a photoactivatable amino acid used for covalent capture of protein-protein interactions. nih.gov Upon UV irradiation, the benzophenone (B1666685) group in pBpa forms a reactive species that can form covalent bonds with interacting partners. nih.gov Similarly, the nitro group in this compound could serve as a unique spectroscopic probe or be chemically modified for specific labeling applications.

Table 1: Applications of Related Noncanonical Amino Acids in Site-Specific Protein Labeling

| Noncanonical Amino Acid | Application | Technique | Key Feature |

| p-benzoyl-l-phenylalanine (pBpa) | Capturing protein-protein interactions | Photo-crosslinking | Forms a covalent adduct upon UV activation. nih.gov |

| Azidohomoalanine (Aha) | Labeling newly synthesized proteins | Bioorthogonal ncAA tagging (BONCAT) | Azide group allows for "click" chemistry reactions. nih.gov |

| p-acetyl-l-phenylalanine | Site-directed spin labeling | Oxime formation with hydroxylamine (B1172632) nitroxide | Ketone group for specific chemical ligation. researchgate.net |

| O-propargyl-l-tyrosine (OpgY) | N-terminal protein labeling | Amber codon suppression | Alkyne group for bioorthogonal reactions. nih.gov |

The incorporation of ncAAs can significantly enhance the properties of enzymes, a key goal for their use in industrial biocatalysis. nih.govbyu.edu Engineering the active site or other critical regions of an enzyme by introducing ncAAs can improve its stability, activity, and substrate specificity. nih.gov One common strategy to improve enzyme stability is to increase the rigidity of the protein structure, particularly in flexible regions within or near the active site. nih.gov

Introducing bulky or structurally rigid ncAAs can restrict conformational flexibility, which is often a precursor to denaturation. nih.gov The this compound residue, with its two aromatic rings, could contribute to increased structural rigidity through favorable intramolecular interactions. Research has shown that replacing even a single amino acid can lead to substantial improvements. For example, the site-specific incorporation of p-benzoyl-phenylalanine into an (R)-amine transaminase resulted in a 30% increase in the enzyme's thermostability at 55°C. nih.gov This principle suggests that the strategic placement of this compound could be a viable approach to engineer more robust and efficient biocatalysts. nih.govresearchgate.net

Contributions to Advanced Materials Science and Self-Assembled Systems

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field with applications in biomaterials, tissue engineering, and nanotechnology. nih.gov Short peptides, particularly those containing aromatic residues like phenylalanine, are known to self-assemble into structures such as nanotubes, fibrils, and hydrogels. nih.govresearchgate.net This process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking between aromatic rings.

The molecular structure of this compound is particularly conducive to self-assembly. The presence of both a benzoyl group and a nitrophenyl group provides ample opportunity for π-π stacking interactions, which are a primary driving force for the organization of such molecules. The N-terminal modification with bulky aromatic groups, such as fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz), has been shown to induce the self-assembly of dipeptides into fibrillar hydrogels. researchgate.net By analogy, the N-benzoyl group in this compound could promote similar aggregation into ordered nanostructures, potentially with unique morphological or material properties conferred by the polar nitro group.

Future Methodological Advancements in Synthesis, Characterization, and Computational Analysis

Continued progress in the application of this compound relies on advancements in its synthesis, the methods used for its characterization, and the power of computational tools to predict its behavior.

The synthesis of this compound typically involves a multi-step process. The precursor, L-4-nitrophenylalanine, can be synthesized by the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids. researchgate.net Subsequent N-acylation with benzoyl chloride, likely via a method similar to the Schotten-Baumann reaction, would yield the final product. mdpi.com Future advancements may focus on improving the yield and selectivity of the nitration step, which can produce unwanted isomers, and developing more efficient, environmentally benign acylation methods. researchgate.netnsf.gov

The structural confirmation and characterization of this compound and its derivatives rely on a suite of analytical techniques. mdpi.comresearchgate.net These methods are crucial for confirming the identity and purity of the synthesized compound.

Table 2: Standard Techniques for the Characterization of N-Acyl Amino Acids

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | 1H and 13C NMR provide detailed information on the chemical environment of each atom, confirming the molecular structure. mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups, such as the amide C=O, aromatic C=C, and nitro N-O bonds. researchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound and can provide fragmentation patterns for further structural verification. mdpi.comresearchgate.net |

| Elemental Analysis | Elemental Composition | Determines the percentage composition of elements (C, H, N), which is compared against theoretical values to confirm purity. researchgate.net |

| X-ray Crystallography | 3D Molecular Structure | Provides the precise three-dimensional arrangement of atoms in a single crystal, offering definitive structural proof. nih.gov |

Computational analysis provides atomic-level insights that complement experimental work. Molecular mechanics and quantum-mechanical methods can be used to determine the lowest energy conformation of the molecule. researchgate.net Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) could be employed to predict the biological activity or interaction of peptides containing this ncAA, guiding the design of future experiments. researchgate.net

Conclusion and Outlook: Future Perspectives in N Benzoyl 4 Nitrophenylalanine Research

Synthesis of Complex Architectures and High-Throughput Analog Generation

The synthesis of novel molecules with intricate three-dimensional structures is a cornerstone of modern chemistry. N-Benzoyl-4-nitrophenylalanine serves as an excellent starting material for the creation of complex molecular architectures. Future research will likely focus on its use as a building block in the synthesis of macrocycles, dendrimers, and coordination polymers. The presence of multiple functional groups—the carboxylic acid, the amide, and the nitro group—allows for selective modifications and the introduction of diverse chemical moieties.

Furthermore, the principles of high-throughput synthesis can be applied to generate extensive libraries of this compound analogs. nih.govrsc.org By systematically varying the substituents on the benzoyl ring and the phenyl ring of the phenylalanine moiety, a vast chemical space can be explored. This approach, coupled with automated synthesis and purification technologies, will accelerate the discovery of new compounds with tailored properties. The use of efficient coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) will be instrumental in these high-throughput endeavors. uobaghdad.edu.iq

A promising direction is the synthesis of metal complexes using this compound derivatives as ligands. uobaghdad.edu.iquobaghdad.edu.iq Research on related compounds has shown that the coordination of metal ions can lead to materials with interesting magnetic, optical, and catalytic properties. The table below outlines potential metal complexes that could be synthesized and their prospective applications.

| Metal Ion | Potential Geometry | Potential Application |

| Copper (II) | Square Planar | Catalysis, Antimicrobial Agents |

| Palladium (II) | Square Planar | Cross-coupling reactions |

| Manganese (II) | Tetrahedral | Magnetic Resonance Imaging Contrast Agents |

| Cobalt (II) | Tetrahedral | Catalysis, Pigments |

| Nickel (II) | Tetrahedral | Catalysis |

| Zinc (II) | Tetrahedral | Luminescent materials, Sensors |

Integration of Multi-Technique Approaches for Comprehensive Molecular Understanding

A deep understanding of the molecular properties of this compound and its derivatives is crucial for their rational design and application. Future research will necessitate the integration of various analytical and computational techniques to obtain a holistic view of their structure, dynamics, and electronic properties.

Spectroscopic techniques will continue to play a pivotal role in the characterization of these compounds. Detailed analysis of their spectral data, such as that presented for the closely related N-(p-nitrobenzoyl)-L-phenylalanine, provides a wealth of information. researchgate.net

| Spectroscopic Technique | Key Observables for N-(p-nitrobenzoyl)-L-phenylalanine |

| Infrared (IR) Spectroscopy | Amide bond signal (~1646 cm⁻¹), Symmetrical and asymmetrical vibrations for the nitro group (~1351 cm⁻¹ and ~1513 cm⁻¹) researchgate.net |

| ¹H Nuclear Magnetic Resonance (NMR) | Doublet for the amide proton (~9.1 ppm), signals for aromatic protons researchgate.net |

| ¹³C Nuclear Magnetic Resonance (NMR) | Signal for the carboxylic carbon (~173.2 ppm), signals for aromatic carbons researchgate.net |

| Mass Spectrometry | Molecular ion peak (e.g., m/z 314 for N-(p-nitrobenzoyl)-L-phenylalanine) researchgate.net |

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool for complementing experimental data. mdpi.comnih.gov DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic transitions, aiding in the interpretation of spectroscopic results. mdpi.comnih.gov Furthermore, computational studies can be employed to predict the reactivity and interaction of this compound derivatives with biological targets or other molecules.

The use of isotopically labeled analogs, such as those with ¹⁵N or ¹³C, can further enhance spectroscopic studies, particularly in the context of using these molecules as probes in complex environments. researchgate.net

Exploration of New Mechanistic Paradigms in Biochemical Systems

This compound and its analogs have significant potential as probes for elucidating biochemical mechanisms. The nitro group, in particular, can serve as a spectroscopic reporter, with its vibrational frequency being sensitive to the local environment. researchgate.net This property makes L-4-nitrophenylalanine and its derivatives valuable tools for studying protein structure, dynamics, and interactions. researchgate.net

Future research could involve the site-specific incorporation of this compound into enzymes to study catalytic mechanisms. By placing this non-canonical amino acid at or near the active site, changes in its spectroscopic signature during the catalytic cycle could provide real-time information about the chemical transformations occurring. This approach can offer insights that are not accessible through traditional biochemical assays.

Moreover, the introduction of this and other non-canonical amino acids can be used to modulate the activity and selectivity of enzymes, paving the way for the development of novel biocatalysts with enhanced or altered functions. uobaghdad.edu.iqacs.org

Expanding the Utility of this compound in Interdisciplinary Chemical Research

The unique properties of this compound make it a versatile molecule with applications that span across various disciplines of chemistry.

In medicinal chemistry , N-benzoyl amino acid derivatives have been explored as inhibitors of various enzymes, including DNA methyltransferases. nih.gov The structural scaffold of this compound can be further optimized to develop potent and selective inhibitors for a range of therapeutic targets. Its potential as a photoreactive antagonist, as demonstrated by related compounds, opens avenues for its use in photolabeling studies to identify and characterize receptor binding sites. nih.gov

In materials science , the presence of the nitro group in this compound suggests its potential use in the development of nonlinear optical (NLO) materials. Related compounds, such as N-benzyl-2-methyl-4-nitroaniline, have been investigated for their NLO properties. The crystalline nature of these compounds and their ability to form non-centrosymmetric structures are key to their second-harmonic generation capabilities.

The ability of this compound to participate in hydrogen bonding and π-π stacking interactions also makes it a candidate for the construction of supramolecular assemblies and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzoyl-4-nitrophenylalanine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acylation of 4-nitrophenylalanine using benzoyl chloride under alkaline conditions (e.g., NaOH in aqueous/organic biphasic systems). Temperature control (~0–5°C) minimizes side reactions like hydrolysis. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitoring reaction progress with TLC (Rf comparison to intermediates) ensures yield optimization .

Q. How should researchers characterize N-Benzoyl-4-nitrophenylalanine for structural confirmation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm benzoyl and nitro group positioning.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography (if crystalline) with programs like SHELXL for refinement .

- FT-IR to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. What analytical techniques are suitable for purity assessment?